molecular formula C10H9ClO2S B14651862 (4-Chlorobut-2-yne-1-sulfonyl)benzene CAS No. 51616-74-1

(4-Chlorobut-2-yne-1-sulfonyl)benzene

Cat. No.: B14651862
CAS No.: 51616-74-1
M. Wt: 228.70 g/mol
InChI Key: COALMRHIBGGBLD-UHFFFAOYSA-N
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Description

(4-Chlorobut-2-yne-1-sulfonyl)benzene is a chemical building block of interest in advanced organic synthesis and materials science research. This compound features a sulfonyl group attached to a benzene ring via a chlorinated but-2-yne chain, a structure that suggests its potential as a key intermediate for the construction of more complex molecules. Compounds with similar sulfonyl and alkyne functionalities are widely recognized as versatile synthons in synthetic chemistry, particularly in difunctionalization reactions for the preparation of highly substituted alkenes, such as β-halovinyl sulfones . These scaffolds are prevalent in the synthesis of various biologically active compounds and functional materials . Researchers may value this reagent for exploring new routes in heterocycle synthesis, creating sulfonyl-containing polymers, or developing novel covalent inhibitors. The presence of both sulfonyl and chloro-alkyne groups makes it a potential candidate for click chemistry, metal-catalyzed cross-couplings, and nucleophilic substitution reactions. (4-Chlorobut-2-yne-1-sulfonyl)benzene is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

51616-74-1

Molecular Formula

C10H9ClO2S

Molecular Weight

228.70 g/mol

IUPAC Name

4-chlorobut-2-ynylsulfonylbenzene

InChI

InChI=1S/C10H9ClO2S/c11-8-4-5-9-14(12,13)10-6-2-1-3-7-10/h1-3,6-7H,8-9H2

InChI Key

COALMRHIBGGBLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC#CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorobut-2-yne-1-sulfonyl)benzene typically involves the reaction of benzene with 4-chlorobut-2-yne-1-sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of (4-Chlorobut-2-yne-1-sulfonyl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity (4-Chlorobut-2-yne-1-sulfonyl)benzene.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorobut-2-yne-1-sulfonyl)benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

    Nucleophilic Substitution: The 4-chlorobut-2-yne-1-sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4).

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated benzene derivatives, while nucleophilic substitution can produce sulfonyl-substituted alkenes or alkynes.

Scientific Research Applications

(4-Chlorobut-2-yne-1-sulfonyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chlorobut-2-yne-1-sulfonyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic reactions. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorobut-1-yne): A related compound with a similar structure but lacking the sulfonyl group.

    (4-Chlorobut-2-yne): Another similar compound without the sulfonyl group.

    Benzene Derivatives: Various benzene derivatives with different substituents, such as toluene, chlorobenzene, and nitrobenzene.

Uniqueness

(4-Chlorobut-2-yne-1-sulfonyl)benzene is unique due to the presence of both the sulfonyl and alkyne groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Q & A

Basic Questions

Q. What are the standard synthetic routes for (4-Chlorobut-2-yne-1-sulfonyl)benzene, and how can reaction purity be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of 4-chlorobut-2-yne-1-thiol with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Purification is typically achieved using column chromatography with a hexane/ethyl acetate gradient. For higher purity, recrystallization in ethanol or methanol is recommended. Reaction monitoring via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for confirming the structure of (4-Chlorobut-2-yne-1-sulfonyl)benzene?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 7.8–7.6 (m, aromatic protons), δ 3.4 (s, sulfonyl-CH₂), and δ 2.8 (t, alkyne protons).
  • IR : Strong absorption at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1160 cm⁻¹ (S=O symmetric stretch).
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 258.5.
  • X-ray Crystallography : Resolves bond angles and confirms stereoelectronic effects (e.g., sulfonyl group orientation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for sulfonyl-alkyne derivatives like (4-Chlorobut-2-yne-1-sulfonyl)benzene?

  • Methodological Answer : Discrepancies often arise from solvent polarity or trace metal contamination. Systematic kinetic studies under inert atmospheres (argon/glovebox) are critical. Computational DFT calculations (e.g., Gaussian 16) can model transition states to explain regioselectivity in nucleophilic additions. Cross-validate findings using HPLC (C18 column, 0.1% TFA in acetonitrile/water) to detect byproducts .

Q. What experimental designs are recommended to study solvent-cluster interactions involving (4-Chlorobut-2-yne-1-sulfonyl)benzene?

  • Methodological Answer : Utilize supersonic jet expansions with helium carrier gas (2 atm) to form molecular clusters. Ionize clusters via 259.3 nm laser multiphoton ionization and analyze via time-of-flight mass spectrometry. Seed ratios (e.g., 1:1000 compound:solvent) enhance detection of hybrid clusters. Polarizable continuum models (PCM) in MD simulations can predict solvent-induced polarization effects .

Key Research Gaps and Recommendations

  • Stereoelectronic Effects : The sulfonyl group’s electron-withdrawing nature may alter alkyne reactivity in Click chemistry. Explore Cu(I)-catalyzed azide-alkyne cycloadditions under varying dielectric conditions .
  • Biological Activity : Preliminary data suggest antimicrobial potential. Conduct MIC assays against S. aureus (ATCC 25923) with concentrations ranging 1–100 µg/mL .

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